molecular formula C10H12O3 B1289971 Methyl 4-(hydroxymethyl)-2-methylbenzoate CAS No. 530145-28-9

Methyl 4-(hydroxymethyl)-2-methylbenzoate

Cat. No.: B1289971
CAS No.: 530145-28-9
M. Wt: 180.2 g/mol
InChI Key: DSCDSFHUSZSPLM-UHFFFAOYSA-N
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Description

Methyl 4-(hydroxymethyl)-2-methylbenzoate is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(hydroxymethyl)-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7-5-8(6-11)3-4-9(7)10(12)13-2/h3-5,11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCDSFHUSZSPLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CO)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

530145-28-9
Record name methyl 4-(hydroxymethyl)-2-methylbenzoate
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Academic Significance and Research Landscape for Methyl 4 Hydroxymethyl 2 Methylbenzoate

Contextualization within Substituted Benzoate (B1203000) Ester Chemistry

To fully appreciate the scientific interest in Methyl 4-(hydroxymethyl)-2-methylbenzoate, it is essential to understand its position within the broader class of substituted benzoate esters. These compounds are characterized by a benzene (B151609) ring attached to a methyl ester group, with one or more additional functional groups modifying the aromatic core.

Benzoate esters are a cornerstone of organic synthesis, prized for their stability and the reactivity of both the ester functionality and the aromatic ring. The ester group can undergo hydrolysis, amidation, or reduction to an alcohol, providing a gateway to a variety of other functional groups. Simultaneously, the benzene ring is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of further substituents. This dual reactivity makes benzoate esters highly versatile building blocks for the synthesis of a wide array of organic molecules, from pharmaceuticals to polymers.

Modern synthetic methods have expanded the utility of benzoate esters even further. For instance, various catalytic systems have been developed for their efficient synthesis. Solid acid catalysts, such as those based on zirconium and titanium, have been shown to be effective for the esterification of benzoic acids with methanol (B129727), offering a more environmentally friendly alternative to traditional acid catalysts. mdpi.com

The specific substituents on the aromatic ring of this compound—a hydroxymethyl group and a methyl group—impart distinct and valuable properties to the molecule.

The hydroxymethyl group (-CH₂OH) is a primary alcohol that can undergo a variety of transformations. It can be oxidized to an aldehyde or a carboxylic acid, esterified, or converted into a leaving group for nucleophilic substitution reactions. numberanalytics.com In the context of drug design and materials science, the hydroxymethyl group can participate in hydrogen bonding, which can be crucial for molecular recognition and influencing the physical properties of materials. The introduction of a hydroxymethyl group onto an aromatic ring, a process known as hydroxymethylation, can be achieved through various methods, including reactions with formaldehyde (B43269) and a carboxylic acid. google.com

The methyl group (-CH₃) , while seemingly simple, also plays a significant role in modifying the properties of an aromatic compound. As an electron-donating group, it activates the aromatic ring towards electrophilic substitution, influencing the position of incoming substituents. The presence of a methyl group can also introduce steric hindrance, which can be strategically employed to direct reactions to specific sites on the molecule. Furthermore, the methyl group can be a site for further functionalization through C-H activation, a rapidly developing area of organic chemistry.

The interplay between the ester, hydroxymethyl, and methyl groups in this compound creates a unique chemical entity with a specific reactivity profile that can be harnessed for the synthesis of complex target molecules.

Evolution of Research on this compound and its Structural Analogues

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its academic importance can be inferred from the broader research landscape of polysubstituted aromatic compounds. The synthesis and manipulation of such molecules are central to the development of new pharmaceuticals, agrochemicals, and functional materials.

The synthesis of related structural analogs, such as Methyl 4-(hydroxymethyl)benzoate, has been reported, often serving as an intermediate in the synthesis of more complex molecules. sigmaaldrich.com For example, it has been used in the synthesis of keto acids. chemicalbook.com The reactivity of substituted methyl benzoates is an area of active investigation, with studies exploring how different substituents influence reaction rates and mechanisms. For instance, the rate of hydrolysis of the ester group in para-substituted methyl benzoates is significantly affected by the electronic nature of the substituent. chegg.com

The development of synthetic routes to access polysubstituted benzenes is a continuous effort in organic chemistry. researchgate.net The challenges lie in controlling the regioselectivity of the substitution reactions to obtain the desired isomer. The specific arrangement of substituents in this compound, with groups at the 1, 2, and 4 positions, presents a synthetic challenge that requires careful planning and the use of modern synthetic methodologies.

Identification of Current Research Frontiers and Future Perspectives in Benzoate Functionalization

The field of benzoate functionalization is continually evolving, with several key research frontiers that are relevant to compounds like this compound.

One of the most significant areas of current research is the C-H functionalization of aromatic rings. acs.orgmdpi.com This approach allows for the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond, offering a more atom-economical and efficient way to modify aromatic scaffolds. The development of catalysts that can selectively activate specific C-H bonds on a substituted benzoate, in the presence of multiple functional groups, is a major goal. This would enable the late-stage modification of complex molecules, which is highly desirable in drug discovery. nih.gov

Another important frontier is the development of novel catalytic methods for the synthesis and transformation of substituted benzoates. This includes the use of earth-abundant and non-toxic metals as catalysts, as well as the exploration of photoredox and electrochemical methods to drive reactions under milder conditions.

The unique combination of functional groups in this compound makes it a potentially valuable substrate for these emerging technologies. Future research in this area will likely focus on harnessing the reactivity of this compound to access novel molecular architectures with interesting biological or material properties. The strategic placement of the hydroxymethyl and methyl groups could be exploited to direct further functionalization of the aromatic ring or to serve as handles for cross-coupling reactions.

Synthetic Methodologies for Methyl 4 Hydroxymethyl 2 Methylbenzoate

Direct Synthetic Routes to Methyl 4-(hydroxymethyl)-2-methylbenzoate

Direct synthetic routes focus on building the target molecule by introducing and manipulating functional groups on a basic aromatic scaffold. These methods often involve multi-step sequences to ensure the correct placement of the methyl, hydroxymethyl, and methyl ester groups on the benzene (B151609) ring.

Multi-step Total Synthesis Approaches for Aromatic Ring Functionalization

A plausible multi-step synthesis for this compound can commence from commercially available 2,5-dimethylbenzoic acid. This approach relies on the regioselective oxidation of one of the methyl groups, followed by esterification.

The key transformation is the selective oxidation of the methyl group at the para-position relative to the carboxylic acid. The methyl group at the ortho-position is sterically hindered by the adjacent carboxylic acid, which can influence the selectivity of the oxidation. Benzylic oxidation can be achieved using various reagents. For instance, controlled oxidation using agents like chromium trioxide or potassium permanganate (B83412) under carefully controlled conditions can favor the formation of the corresponding aldehyde or carboxylic acid. A more modern approach involves catalytic oxidation, which can offer higher selectivity and milder reaction conditions.

Following the selective oxidation to 4-(hydroxymethyl)-2-methylbenzoic acid, the final step is the esterification of the carboxylic acid group. This is typically achieved through a Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

A representative reaction scheme is outlined below:

Regioselective Oxidation: 2,5-dimethylbenzoic acid is selectively oxidized at the C4-methyl position to yield 4-(hydroxymethyl)-2-methylbenzoic acid.

Esterification: The resulting acid is then treated with methanol and an acid catalyst to produce the final product, this compound.

StepReactantReagentsProduct
12,5-Dimethylbenzoic acidSelective oxidizing agent (e.g., NBS, light, then hydrolysis)4-(Hydroxymethyl)-2-methylbenzoic acid
24-(Hydroxymethyl)-2-methylbenzoic acidMethanol (CH₃OH), Sulfuric Acid (H₂SO₄)This compound

Regioselective Introduction of Hydroxymethyl and Methyl Groups on Benzoic Acid Derivatives

Achieving the specific 1,2,4-substitution pattern of this compound requires careful control of regioselectivity during electrophilic aromatic substitution or other functionalization reactions. The directing effects of the substituents play a crucial role in these synthetic strategies.

Starting from a simpler precursor like p-xylene, one can envision a route involving initial functionalization to introduce the carboxylic acid moiety, followed by selective modification of the remaining methyl groups. For instance, p-xylene can be oxidized to 4-methylbenzoic acid. The subsequent introduction of the second methyl group at the C2 position is challenging due to the meta-directing nature of the carboxylic acid group.

A more viable strategy involves starting with a molecule that already contains the desired substitution pattern or can be easily converted to it. As mentioned in the previous section, the regioselective oxidation of 2,5-dimethylbenzoic acid is a prime example of achieving the desired arrangement of functional groups. The presence of the ortho-methyl group and the para-hydroxymethyl group relative to the ester is a direct consequence of the regioselectivity of the benzylic oxidation step.

Transformations from Related Benzoate (B1203000) Precursors

An alternative to de novo synthesis is the chemical modification of readily available benzoate precursors that already possess the core aromatic structure. These transformations often involve fewer steps and can be more efficient.

Conversion from Methyl 4-formyl-2-methylbenzoate

The conversion of methyl 4-formyl-2-methylbenzoate to this compound is a straightforward reduction of an aldehyde to a primary alcohol. This transformation is highly chemoselective, as the ester functional group is generally unreactive towards many reducing agents that readily reduce aldehydes.

Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose due to its mildness and selectivity. wikipedia.org The reaction is typically carried out in an alcoholic solvent, such as methanol or ethanol (B145695), at or below room temperature. The aldehyde group is selectively reduced to the corresponding alcohol, leaving the methyl ester group intact.

Catalytic hydrogenation is another effective method. acs.org This involves reacting the aldehyde with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. researchgate.net This method is often clean and produces high yields of the desired alcohol.

PrecursorReagent/CatalystSolventProduct
Methyl 4-formyl-2-methylbenzoateSodium Borohydride (NaBH₄)Methanol or EthanolThis compound
Methyl 4-formyl-2-methylbenzoateHydrogen (H₂), Palladium on Carbon (Pd/C)Ethanol or Ethyl Acetate (B1210297)This compound

Derivatization from Methyl 4-hydroxy-2-methylbenzoate Analogues

The conversion of a hydroxyl group (phenol) to a hydroxymethyl group on the aromatic ring of a benzoate analogue is a more complex transformation that requires a multi-step approach. A common strategy involves the introduction of a formyl group ortho or para to the hydroxyl group, followed by its reduction.

One classical method for the formylation of phenols is the Reimer-Tiemann reaction . wikipedia.org This reaction uses chloroform (CHCl₃) and a strong base, such as sodium hydroxide (B78521) (NaOH), to generate dichlorocarbene, which then reacts with the phenoxide ion to introduce a dichloromethyl group. Subsequent hydrolysis yields the formyl group. For methyl 4-hydroxy-2-methylbenzoate, the formylation would be directed to the positions ortho to the hydroxyl group.

Another method is the Duff reaction , which employs hexamethylenetetramine in the presence of an acid to formylate activated aromatic rings like phenols. uni.edu

Once the formyl group is introduced to yield a methyl 4-hydroxy-2-methyl-x-formylbenzoate intermediate, the aldehyde can be selectively reduced to a hydroxymethyl group as described in section 2.2.1. The phenolic hydroxyl group may require protection during these steps to prevent unwanted side reactions.

A potential synthetic sequence could be:

Formylation: Reaction of methyl 4-hydroxy-2-methylbenzoate with formylating agents to introduce a -CHO group.

Reduction: Selective reduction of the newly introduced aldehyde group to a -CH₂OH group.

Esterification Reactions for this compound Formation

The most direct method for the formation of this compound is the esterification of its corresponding carboxylic acid, 4-(hydroxymethyl)-2-methylbenzoic acid. The Fischer-Speier esterification is a widely used and efficient method for this purpose. acs.org

This acid-catalyzed reaction involves heating the carboxylic acid with an excess of methanol in the presence of a catalytic amount of a strong acid, typically concentrated sulfuric acid (H₂SO₄) or hydrogen chloride (HCl) gas. mdpi.com The reaction is an equilibrium process, and using an excess of methanol helps to drive the equilibrium towards the formation of the ester product.

Carboxylic Acid PrecursorAlcoholCatalystProduct
4-(Hydroxymethyl)-2-methylbenzoic acidMethanol (excess)Concentrated Sulfuric AcidThis compound

The reaction is typically performed under reflux conditions to ensure a reasonable reaction rate. After the reaction is complete, the product is isolated by neutralization of the acid catalyst, followed by extraction and purification, often by distillation or chromatography.

Catalytic Synthesis of this compound and Analogues

Homogeneous and Heterogeneous Catalysis in Aromatic Ester Synthesis

The synthesis of aromatic esters, including this compound, has traditionally relied on both homogeneous and heterogeneous catalytic systems.

Homogeneous catalysis , where the catalyst is in the same phase as the reactants, offers high activity and selectivity due to the excellent accessibility of the catalytic sites. The classic Fischer esterification, which utilizes a strong mineral acid like sulfuric acid as a catalyst, is a prime example. tcu.edutcu.eduyoutube.com This method, while effective, suffers from drawbacks such as corrosion, difficulties in catalyst separation from the product mixture, and the generation of acidic waste streams, which are misaligned with the principles of green chemistry. dergipark.org.tr

Heterogeneous catalysis , in which the catalyst exists in a different phase from the reactants, provides a compelling alternative, primarily due to the ease of catalyst separation and recycling. dergipark.org.trresearchgate.net This simplifies product purification and minimizes waste. A variety of solid acid catalysts have been explored for the synthesis of methyl benzoates and their derivatives.

For instance, alkaline earth layered benzoates, such as those of barium, calcium, and strontium, have been demonstrated as effective and reusable heterogeneous catalysts for the methyl esterification of benzoic acid. researchgate.netscielo.br Studies have shown that these catalysts can achieve significant ester conversions under optimized conditions of temperature and reactant molar ratios. scielo.br

Another class of promising heterogeneous catalysts includes modified clays and mixed metal oxides. For example, phosphoric acid-activated Montmorillonite K10 clay has been successfully employed for the solvent-free esterification of substituted benzoic acids, offering high yields with both electron-donating and electron-withdrawing groups on the aromatic ring. ijstr.org Similarly, solid acid catalysts based on zirconium and titanium (Zr/Ti) have been developed for the synthesis of a series of methyl benzoates, demonstrating the versatility of these materials in catalyzing the esterification of various functionalized benzoic acids with methanol. researchgate.net

The table below summarizes the performance of various heterogeneous catalysts in the synthesis of methyl benzoate, providing insights into the reaction conditions and outcomes that could be analogous for the synthesis of this compound.

CatalystReactantsTemperature (°C)Molar Ratio (Alcohol:Acid)Conversion (%)Reference
Barium BenzoateBenzoic Acid, Methanol16014:168.52 scielo.br
Calcium BenzoateBenzoic Acid, MethanolNot SpecifiedNot Specified65-70 researchgate.net
Strontium BenzoateBenzoic Acid, MethanolNot SpecifiedNot Specified65-70 researchgate.net
Montmorillonite K10 (H₃PO₄ activated)Substituted Benzoic Acids, MethanolReflux1:1High Yields ijstr.org
Zr/Ti Solid Acidp-Methylbenzoic Acid, Methanol120Excess MethanolNot Specified mdpi.com

Biocatalytic and Organocatalytic Approaches for Selective Transformations

In the quest for milder and more selective synthetic methods, biocatalysis and organocatalysis have emerged as powerful tools.

Biocatalysis utilizes enzymes to catalyze chemical reactions, often with high chemo-, regio-, and enantioselectivity under mild conditions. Lipases are a class of enzymes that have been extensively studied for ester synthesis. For example, the enzyme-catalyzed synthesis of methyl benzoate has been demonstrated using Candida rugosa lipase in a heterogeneous medium. nih.gov This approach avoids the harsh conditions and corrosive reagents associated with traditional acid catalysis. While specific studies on the biocatalytic synthesis of this compound are not widely reported, the successful enzymatic esterification of benzoic acid suggests the potential for applying similar biocatalytic strategies to its substituted analogues. nih.gov The use of self-assembled polymeric nano- and microreactors is an emerging area in biocatalysis, offering enhanced catalytic performance. nih.gov

Organocatalysis involves the use of small organic molecules as catalysts. This field has seen rapid growth, offering metal-free alternatives for a wide range of transformations. For the esterification of carboxylic acids, various organocatalysts have been developed. For instance, sulfur(IV)-based organocatalysts have been designed for the direct esterification of carboxylic acids and alcohols. rsc.org Chiral Brønsted acids have also been employed in the atroposelective coupling of carboxylic acids with alcohols, showcasing the potential for high enantioselectivity in ester formation. researchgate.netthieme-connect.de While direct application to the synthesis of this compound has not been extensively documented, these organocatalytic methods provide a promising avenue for future research into the selective and green synthesis of this and other functionalized aromatic esters.

Principles of Green Chemistry in the Synthesis of this compound

The principles of green chemistry provide a framework for designing more sustainable chemical processes. The synthesis of this compound can be significantly improved by adhering to these principles.

A key aspect of green chemistry is the use of catalysts, particularly heterogeneous and biocatalysts, which can be easily recovered and reused, thus minimizing waste. dergipark.org.tr The use of solid acid catalysts like modified clays and mixed metal oxides, as discussed previously, aligns with this principle by replacing corrosive and difficult-to-separate homogeneous catalysts. ijstr.orgresearchgate.net

Solvent-free reaction conditions represent another important green chemistry principle. The use of modified Montmorillonite K10 clay for the esterification of substituted benzoic acids without a solvent is a notable example of this approach. ijstr.org

Furthermore, the development of biocatalytic and organocatalytic methods contributes to green chemistry by enabling reactions to proceed under milder conditions, often with higher selectivity, which reduces the formation of byproducts and simplifies purification processes. nih.govrsc.org The use of deep eutectic solvents (DES) as dual solvent-catalysts for the esterification of benzoic acid also presents a greener alternative to traditional volatile organic solvents. dergipark.org.trresearchgate.net

The following table highlights the application of green chemistry principles in the synthesis of aromatic esters, which are relevant to the production of this compound.

Green Chemistry PrincipleApplication in Aromatic Ester Synthesis
Catalysis Use of reusable heterogeneous catalysts (e.g., layered benzoates, solid acids) and highly selective biocatalysts and organocatalysts. researchgate.netijstr.orgresearchgate.netnih.govrsc.org
Safer Solvents and Auxiliaries Employment of solvent-free conditions or greener solvents like deep eutectic solvents. dergipark.org.trijstr.org
Waste Prevention Minimizing waste through catalyst recycling and high selectivity, reducing the need for extensive purification. researchgate.net
Atom Economy Esterification reactions inherently have good atom economy, which is further enhanced by catalytic approaches that minimize side reactions.

By integrating these catalytic strategies and green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally benign, meeting the growing demand for sustainable chemical manufacturing.

Reactivity and Mechanistic Investigations of Methyl 4 Hydroxymethyl 2 Methylbenzoate

Reactivity of the Ester Moiety

The reactivity of the ester functional group in Methyl 4-(hydroxymethyl)-2-methylbenzoate is a central aspect of its chemistry, enabling its conversion into a variety of other functional groups through nucleophilic acyl substitution. The presence of both an electron-donating methyl group and a hydroxymethyl group on the benzene (B151609) ring influences the electrophilicity of the carbonyl carbon and, consequently, the rates and outcomes of these reactions.

The hydrolysis of methyl benzoates, including substituted derivatives, is a classic example of nucleophilic acyl substitution. The reaction can be catalyzed by acid or base, or it can proceed under neutral conditions, particularly at high temperatures. psu.edu The rate of hydrolysis is significantly influenced by the electronic nature and position of substituents on the aromatic ring.

Under alkaline conditions, the reaction proceeds via a nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. researchgate.net This intermediate then collapses, expelling a methoxide (B1231860) ion to yield a carboxylate salt, which is protonated upon acidic workup to give the corresponding carboxylic acid. The kinetics of this process generally follow a pseudo-first-order rate law when the concentration of the hydroxide ion is high and constant. oieau.fr The rate constant is dependent on factors such as pH, temperature, and solvent composition. oieau.frzenodo.org

High-temperature water (250–300 °C) can also promote the hydrolysis of methyl benzoates without the need for acid or base catalysts. psu.edu In these conditions, steric factors appear to be more dominant than electronic factors in determining the reaction rate. psu.edu

Table 1: Factors Influencing the Rate of Hydrolysis of Substituted Methyl Benzoates
FactorEffect on Hydrolysis RateMechanism of InfluenceReference Example
Electron-Withdrawing Groups (e.g., -NO2) IncreaseStabilizes the negatively charged tetrahedral intermediate.Methyl 4-nitrobenzoate (B1230335) hydrolyzes faster than methyl benzoate (B1203000). oieau.fr
Electron-Donating Groups (e.g., -OCH3) DecreaseDestabilizes the tetrahedral intermediate by increasing electron density at the reaction center.Methyl 4-methoxybenzoate (B1229959) hydrolyzes slower than methyl benzoate. oieau.fr
Steric Hindrance (e.g., ortho-substituents) DecreaseHinders the approach of the nucleophile (e.g., OH-) to the carbonyl carbon.Methyl 2,4,6-trimethylbenzoate (B1236764) is very resistant to hydrolysis under standard conditions. psu.edu
Temperature IncreaseProvides the necessary activation energy for the reaction. High-temperature water can act as both solvent and catalyst.Hydrolysis of methyl benzoates is significantly faster at 250 °C compared to 200 °C. psu.edu
Solvent VariesSolvation of the reactants and the transition state affects their relative energies. Aprotic solvents can increase the rate. zenodo.orgRate constants for alkaline hydrolysis decrease with an increasing percentage of co-solvents like DMF or dioxane. zenodo.org

Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. This equilibrium-driven reaction is typically catalyzed by an acid or a base. For this compound, this reaction allows for the synthesis of other esters, such as ethyl, benzyl (B1604629), or butyl esters, by reacting it with the corresponding alcohol in the presence of a catalyst.

The synthetic utility of this process is significant, as it provides a straightforward route to modify the ester functionality, which can alter the physical and chemical properties of the molecule for various applications. For instance, converting the methyl ester to a higher alkyl ester can increase its lipophilicity. The reaction is synthetically valuable for producing various benzoic acid esters from a common methyl benzoate precursor. researchgate.net

Catalysts such as titanates have shown high activity in the transesterification of methyl benzoate, leading to high conversions without the formation of significant byproducts. researchgate.net The reaction is often driven to completion by using a large excess of the reactant alcohol or by removing the methanol (B129727) byproduct as it is formed.

Table 2: Examples of Transesterification Reactions with Methyl Benzoate Analogues
Reactant AlcoholProduct EsterTypical CatalystSynthetic Application
Ethanol (B145695)Ethyl 4-(hydroxymethyl)-2-methylbenzoateH2SO4, Ti(OR)4Modification of solubility and volatility.
Benzyl AlcoholBenzyl 4-(hydroxymethyl)-2-methylbenzoateTitanate catalystUsed in fragrances and as a plasticizer. researchgate.net
n-ButanolButyl 4-(hydroxymethyl)-2-methylbenzoateTitanate catalystUsed as a solvent or plasticizer. researchgate.net
Ethylene GlycolPolyester precursorAcid or BasePolymer synthesis.

The ester moiety of this compound can undergo nucleophilic acyl substitution with amines to form amides. masterorganicchemistry.com This transformation, known as amidation, typically requires more forcing conditions than hydrolysis or transesterification because amines are generally less nucleophilic than hydroxide or alkoxide ions, and the resulting amide is more stable than the starting ester.

The reaction can be facilitated by heating the ester with an amine, sometimes in the presence of a catalyst. Catalytic systems, such as those based on niobium pentoxide (Nb₂O₅), have been developed for the direct amidation of esters with amines under solvent-free conditions, offering high yields and reusability. researchgate.net The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of methanol. masterorganicchemistry.comyoutube.com

This reaction is of great synthetic importance as the amide bond is a fundamental linkage in peptides, polymers, and many pharmaceuticals. The ability to convert the ester in this compound to an amide opens pathways to a wide array of derivatives with potentially useful biological or material properties.

The ester group is susceptible to reduction by strong reducing agents. A chemoselective reduction of the ester in this compound would yield (4-(hydroxymethyl)-2-methylphenyl)methanol, a diol. This transformation requires a powerful hydride reagent, such as lithium aluminum hydride (LiAlH₄).

In contrast, milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters but can reduce aldehydes and ketones. iwu.edu This difference in reactivity allows for chemoselectivity in molecules containing multiple carbonyl functionalities. For example, in a molecule like methyl 4-formylbenzoate, NaBH₄ selectively reduces the aldehyde group to a hydroxymethyl group while leaving the methyl ester group intact. iwu.eduresearchgate.net

To reduce the ester of this compound, LiAlH₄ would be the reagent of choice. The reaction involves the delivery of hydride ions to the carbonyl carbon, followed by the departure of the methoxy (B1213986) group and further reduction of the intermediate aldehyde to the primary alcohol. This process consumes two equivalents of the hydride reagent per ester group.

Transformations of the Hydroxymethyl Functional Group

The hydroxymethyl group (-CH₂OH) at the para position of the benzene ring is a primary benzylic alcohol. This functionality offers a distinct site for chemical modification, primarily through oxidation reactions.

The primary alcohol of the hydroxymethyl group can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde: Selective oxidation to the aldehyde, yielding Methyl 4-formyl-2-methylbenzoate, requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) are commonly used for this purpose. Electrochemical methods have also emerged as a green alternative, allowing for the site-selective oxidation of methyl benzoheterocycles to aromatic acetals, which can then be hydrolyzed to the corresponding aldehydes. nih.gov These methods avoid the use of stoichiometric chemical oxidants. nih.gov

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the hydroxymethyl group directly to a carboxylic acid, resulting in 2-methylterephthalic acid monomethyl ester. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or molecular oxygen in the presence of a suitable catalyst. organic-chemistry.org Catalytic systems using transition metals can facilitate aerobic oxidation, which is an environmentally benign approach. organic-chemistry.org The oxidation of benzylic positions is a fundamental transformation for synthesizing aromatic carboxylic acids. organic-chemistry.orggoogle.com

Table 3: Selective Oxidation of the Hydroxymethyl Group
Target ProductOxidizing Agent/SystemReaction ConditionsNotes
Aldehyde (Methyl 4-formyl-2-methylbenzoate)Pyridinium Chlorochromate (PCC)Anhydrous CH2Cl2Stops at the aldehyde stage; avoids over-oxidation.
Aldehyde (Methyl 4-formyl-2-methylbenzoate)ElectrooxidationMethanol solvent, specific electrodesForms an acetal (B89532) intermediate, which is then hydrolyzed. nih.gov
Carboxylic Acid (2-Methylterephthalic acid monomethyl ester)Potassium Permanganate (KMnO4)Aqueous, basic, followed by acid workupPowerful, non-selective oxidant.
Carboxylic Acid (2-Methylterephthalic acid monomethyl ester)Molecular Oxygen (O2) with Co(OAc)2/NaBr catalystAcetic acid solventCatalytic aerobic oxidation. organic-chemistry.org
Carboxylic Acid (2-Methylterephthalic acid monomethyl ester)Hydrogen Peroxide (H2O2) with Mo-based catalystAqueous mediumEnvironmentally benign "green" oxidant. organic-chemistry.org

Etherification and Esterification Reactions of the Hydroxyl Group

The primary alcohol of the hydroxymethyl group is a key site for functionalization through etherification and esterification. These reactions transform the hydroxyl moiety into ethers and esters, respectively, altering the compound's physical and chemical properties.

Etherification: The conversion of the hydroxymethyl group to an ether can be achieved under various conditions, most commonly via a Williamson-type synthesis. This involves the initial deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This intermediate can then react with an alkyl halide (e.g., methyl iodide, ethyl bromide) in a nucleophilic substitution reaction to yield the corresponding ether.

Esterification: The hydroxyl group readily undergoes esterification when treated with carboxylic acids or their derivatives. In Fischer-Speier esterification, the compound is reacted with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid). A more efficient method involves the use of more reactive acylating agents, such as acyl chlorides or acid anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. These reactions proceed under mild conditions to afford the corresponding ester derivatives in high yields.

Halogenation and Other Substitutions at the Hydroxymethyl Position

The benzylic position of the hydroxymethyl group is susceptible to substitution reactions, particularly halogenation. The hydroxyl group itself is a poor leaving group and typically requires activation or conversion into a better leaving group for substitution to occur.

Halogenation: The hydroxyl group can be replaced by a halogen atom using standard reagents. For instance, treatment with thionyl chloride (SOCl₂) converts the alcohol to the corresponding benzyl chloride, while phosphorus tribromide (PBr₃) yields the benzyl bromide. These transformations likely proceed through SN2 or SN1-type mechanisms, with the latter being favored due to the stability of the resulting benzylic carbocation intermediate.

Other Substitutions: Once converted to a benzylic halide, the molecule becomes a versatile substrate for further nucleophilic substitution reactions. The halide can be displaced by a variety of nucleophiles, such as cyanides, azides, and thiolates, to introduce a range of functional groups at the benzylic position.

Aromatic Ring Reactivity and Functionalization

The reactivity of the benzene ring towards electrophilic aromatic substitution is governed by the cumulative effects of the attached methyl, methyl ester, and hydroxymethyl groups.

Electrophilic Aromatic Substitution Patterns

The outcome of electrophilic aromatic substitution (EAS) is determined by the directing effects of the substituents already present on the ring. The methyl group (-CH₃) is an activating, ortho, para-director. The methyl ester group (-COOCH₃) is a deactivating, meta-director. The hydroxymethyl group (-CH₂OH) is considered a weakly deactivating, ortho, para-director.

In this compound, the substituents are located at positions 1 (-COOCH₃), 2 (-CH₃), and 4 (-CH₂OH). The two available positions for substitution are C3 and C5. The directing effects of all three groups converge on these two positions, creating a reinforcing effect that strongly favors substitution at C3 and C5.

Substituent (Position)TypeDirecting EffectFavored Positions for Substitution
-COOCH₃ (C1)DeactivatingmetaC3, C5
-CH₃ (C2)Activatingortho, paraC3, C5 (ortho positions)
-CH₂OH (C4)Weakly Deactivatingortho, paraC3, C5 (ortho positions)

Given the reinforcing nature of the directing groups, electrophilic reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to yield a mixture of 3- and 5-substituted products. libretexts.orgmsu.edulibretexts.orgmasterorganicchemistry.comyoutube.com Steric hindrance from the adjacent methyl group at C2 might slightly disfavor substitution at the C3 position compared to the C5 position.

Directed Metalation Strategies for Ortho-Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This method relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent ortho position. unblog.frorganic-chemistry.org

In this compound, both the methyl ester and the hydroxymethyl group can potentially act as DMGs through their oxygen atoms. The ester group is generally a weak DMG. The hydroxyl group of the hydroxymethyl moiety, after deprotonation to an alkoxide, can be a more effective director. The most likely site for deprotonation would be the C3 position, which is ortho to both the C2-methyl group and the C4-hydroxymethyl group, and also ortho to the C1-ester group. Treatment with a strong base like sec-butyllithium (B1581126) in the presence of a chelating agent like TMEDA could lead to a lithiated species at C3, which can then be quenched with various electrophiles to introduce new substituents with high regioselectivity. bohrium.com

Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

The native structure of this compound is not directly suitable for common palladium- or nickel-catalyzed cross-coupling reactions, as it lacks a suitable leaving group like a halide or triflate. However, it can be readily converted into a viable cross-coupling partner.

Following electrophilic halogenation of the aromatic ring at the C3 or C5 position, the resulting aryl halide can participate in a wide range of cross-coupling reactions. For instance, a Suzuki-Miyaura coupling with a boronic acid could be used to form a C-C bond, while a Buchwald-Hartwig amination could form a C-N bond.

Alternatively, the benzylic alcohol could be converted into a derivative suitable for coupling. For example, transformation into a benzylic halide or tosylate would allow for coupling with various organometallic reagents to form new C-C bonds at the benzylic position. organic-chemistry.org

Elucidation of Reaction Mechanisms

The reactions involving this compound proceed through well-established organic chemistry mechanisms.

Substitution at the Hydroxymethyl Position: Conversion of the alcohol to a benzyl halide with reagents like SOCl₂ likely involves the formation of a chlorosulfite ester intermediate, followed by an SNi, SN1, or SN2 mechanism. The stability of the benzylic carbocation makes an SN1 pathway plausible.

Electrophilic Aromatic Substitution: These reactions proceed via the classical arenium ion mechanism. An electrophile attacks the π-system of the benzene ring to form a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex). A base then removes a proton from the carbon bearing the electrophile, restoring aromaticity and yielding the substituted product. msu.edu

Directed ortho-Metalation: The mechanism involves the coordination of the Lewis acidic lithium atom of the organolithium reagent to a Lewis basic heteroatom (oxygen in this case) of the directing group. This pre-complexation step increases the kinetic acidity of the nearby ortho protons, allowing for their removal by the strong base to form an aryllithium intermediate. wikipedia.org

Summary of Potential Reactions
Reaction TypeReagents and ConditionsExpected Product
Etherification1. NaH, THF 2. RX (e.g., CH₃I)Methyl 4-(alkoxymethyl)-2-methylbenzoate
Benzylic HalogenationSOCl₂ or PBr₃Methyl 4-(halomethyl)-2-methylbenzoate
Aromatic Nitration (EAS)HNO₃, H₂SO₄Methyl 4-(hydroxymethyl)-2-methyl-3-nitrobenzoate and 5-nitro isomer
Directed ortho-Metalation1. s-BuLi, TMEDA, -78 °C 2. Electrophile (E⁺)Methyl 3-E-4-(hydroxymethyl)-2-methylbenzoate

Kinetic Isotope Effect (KIE) Studies

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating the rate-determining step of a chemical reaction by examining the effect of isotopic substitution on the reaction rate. In the context of this compound, KIE studies would be particularly insightful for reactions involving the hydroxymethyl group, such as oxidation.

In a typical oxidation reaction, the hydroxymethyl group is converted to an aldehyde or a carboxylic acid. This transformation involves the cleavage of a C-H bond at the benzylic position. By comparing the rate of reaction of the normal isotopologue with a deuterated analogue, where the hydrogen atoms on the hydroxymethyl group are replaced with deuterium (B1214612) (Methyl 4-(dideutero-hydroxymethyl)-2-methylbenzoate), a primary KIE can be determined.

Research on the oxidation of substituted benzyl alcohols by various oxidizing agents has consistently shown significant primary KIEs, suggesting that the C-H bond cleavage is the rate-determining step. For instance, the oxidation of benzyl alcohol by pyridinium chlorochromate (PCC) exhibits a kH/kD of 5.07. rsc.org Similarly, the oxidation of α,α-dideuteriobenzyl alcohol by acid permanganate shows a KIE of 2.70. rsc.org For the oxidation of substituted benzyl alcohols by imidazolium (B1220033) fluorochromate, a substantial primary KIE (kH/kD = 5.86) was observed, strongly indicating that the C-H bond is broken in the rate-determining step. bibliomed.org

Based on these analogous systems, a hypothetical KIE study on the oxidation of this compound would be expected to yield a significant primary KIE. The magnitude of this KIE would provide valuable information about the transition state of the reaction. A large KIE value (typically > 2) would support a mechanism where the C-H bond is significantly broken in the transition state.

Table 1: Hypothetical Kinetic Isotope Effect Data for the Oxidation of this compound

Oxidizing AgentkH (s⁻¹)kD (s⁻¹)kH/kD
Pyridinium Chlorochromate (PCC)1.2 x 10⁻³2.3 x 10⁻⁴5.2
Acid Permanganate8.5 x 10⁻⁴3.0 x 10⁻⁴2.8
Imidazolium Fluorochromate (IFC)2.1 x 10⁻³3.5 x 10⁻⁴6.0

This table presents hypothetical data based on values reported for analogous benzyl alcohol oxidations. rsc.orgrsc.orgbibliomed.org

Detailed Mechanistic Pathways through Intermediate Characterization

The elucidation of a detailed reaction mechanism often hinges on the successful characterization of transient intermediates. For reactions involving this compound, various intermediates can be postulated depending on the reaction conditions.

In the case of oxidation of the hydroxymethyl group, a common pathway involves the formation of a chromate (B82759) ester intermediate when using chromium-based oxidants. This intermediate would then undergo a rate-determining E2-like elimination, involving the cleavage of the C-H bond and the departure of the reduced chromium species, to yield the corresponding aldehyde, Methyl 4-formyl-2-methylbenzoate.

For reactions involving the ester group, such as hydrolysis, the mechanism would proceed through a tetrahedral intermediate. In either acidic or basic conditions, a nucleophile (water or hydroxide) attacks the carbonyl carbon of the ester, forming a transient tetrahedral species. The stability and subsequent breakdown of this intermediate would be influenced by the electronic effects of the substituents on the aromatic ring.

The presence of the neighboring methyl and hydroxymethyl groups could also lead to more complex mechanistic pathways, potentially involving neighboring group participation, although this is less likely for the para-substituted hydroxymethyl group. The characterization of these intermediates could be achieved through a combination of spectroscopic techniques (such as NMR and IR) under conditions that allow for their accumulation, or through trapping experiments.

Electron Transfer Processes in Redox Reactions

Redox reactions of this compound can involve electron transfer processes, particularly in reactions with single-electron oxidants or in electrochemical contexts. The oxidation of the aromatic methyl group or the hydroxymethyl group can be initiated by a single-electron transfer (SET) mechanism.

For instance, the oxidation of methylarenes can proceed through the formation of a radical cation via SET to a suitable oxidant. This radical cation intermediate would then undergo deprotonation at the benzylic position to form a benzyl radical, which is subsequently oxidized to the final product. The electrochemical oxidation of 4-(hydroxymethyl)benzoic acid, a closely related compound, has been shown to proceed via electron-proton transfer steps at the electrode surface. researchgate.net

In such a mechanism for this compound, the initial electron transfer would likely occur from the electron-rich aromatic ring. The relative ease of oxidation of the hydroxymethyl versus the nuclear methyl group would depend on the specific oxidant and reaction conditions. The presence of both electron-donating (methyl, hydroxymethyl) and electron-withdrawing (methoxycarbonyl) groups on the ring would influence the electron density and, consequently, the site of initial electron transfer.

A proposed mechanistic pathway for the electrochemical oxidation of the hydroxymethyl group could involve the following steps:

Adsorption of the molecule onto the electrode surface.

Deprotonation of the hydroxyl group.

A concerted electron-proton transfer to form an intermediate species.

Further oxidation to yield the aldehyde or carboxylic acid product.

Transition State Characterization and Energy Barrier Analysis

The characterization of the transition state and the determination of the associated energy barrier are key to a quantitative understanding of a reaction's kinetics. For reactions of this compound, computational chemistry methods, such as Density Functional Theory (DFT), can be employed to model the transition state structures and calculate the activation energies.

For the oxidation of the hydroxymethyl group, the transition state would likely involve the simultaneous breaking of the C-H bond and the formation of the new C=O bond, with the oxidant coordinated to the oxygen atom. The geometry of this transition state (e.g., the linearity of the C-H-oxidant bond) would be a critical factor in determining the reaction rate and the magnitude of the KIE.

In the case of ester hydrolysis, the transition state for the formation of the tetrahedral intermediate would involve the approach of the nucleophile to the carbonyl carbon. The energy barrier for this step would be influenced by the steric hindrance from the ortho-methyl group and the electronic stabilization provided by the aromatic ring. A second transition state would be associated with the collapse of the tetrahedral intermediate to form the products.

Computational studies can provide valuable insights into these parameters. For example, a DFT calculation could be used to model the transition state for the hydride transfer from the hydroxymethyl group to an oxidant. The calculated activation energy could then be compared with experimental data obtained from kinetic studies to validate the proposed mechanism.

Table 2: Hypothetical Calculated Energy Barriers for Key Reactions of this compound

ReactionProposed Rate-Determining StepComputational MethodCalculated ΔG‡ (kcal/mol)
Oxidation of hydroxymethyl groupHydride transfer to oxidantDFT (B3LYP/6-31G)22.5
Base-catalyzed ester hydrolysisNucleophilic attack by OH⁻DFT (B3LYP/6-31G)18.2
Acid-catalyzed ester hydrolysisNucleophilic attack by H₂ODFT (B3LYP/6-31G*)25.8

This table presents hypothetical data for illustrative purposes.

Spectroscopic and Structural Data for this compound Not Publicly Available

A thorough search of publicly accessible scientific databases and chemical literature has revealed a lack of detailed experimental spectroscopic data for the compound this compound (CAS No. 530145-28-9). While the existence of this chemical entity is confirmed through chemical supplier databases, the specific, in-depth analytical data required to fulfill the requested article outline is not available in the public domain.

Comprehensive analysis of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy is fundamental to the structural elucidation of organic compounds. However, specific datasets for this compound, including detailed 1H and 13C NMR assignments, 2D NMR correlations (COSY, HSQC, HMBC, NOESY), conformational analysis, and characteristic infrared vibrational frequencies, could not be located.

The available search results consistently refer to related but structurally distinct isomers, such as Methyl 4-(hydroxymethyl)benzoate and Methyl 4-hydroxy-2-methylbenzoate. The data for these isomers cannot be extrapolated to accurately describe the target compound due to the different substitution patterns on the benzene ring, which significantly influences the magnetic and vibrational environments of the nuclei and functional groups.

Consequently, it is not possible to generate the requested scientific article with the required level of detail and accuracy for the following sections:

Advanced Spectroscopic and Structural Elucidation of Methyl 4 Hydroxymethyl 2 Methylbenzoate

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Characteristic Functional Group Frequencies

Without access to primary research data or spectral database entries for Methyl 4-(hydroxymethyl)-2-methylbenzoate, any attempt to create the specified content would be speculative and would not meet the required standards of scientific accuracy.

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy serves as a vital analytical technique that provides complementary information to infrared (IR) spectroscopy for the structural elucidation of molecules. While IR spectroscopy measures the absorption of light due to molecular vibrations, Raman spectroscopy measures the inelastic scattering of light. This fundamental difference means that vibrational modes that are weak or inactive in IR spectroscopy may be strong and readily observable in Raman spectroscopy, particularly for non-polar bonds and symmetric vibrations.

For this compound, the Raman spectrum is expected to be rich in information, providing characteristic signals for the substituted benzene (B151609) ring and its functional groups. Although a specific experimental spectrum for this compound is not publicly available, the expected vibrational modes can be predicted based on data from analogous compounds like methyl benzoate (B1203000). nih.govresearchgate.netrsc.org Key Raman bands would allow for the unambiguous identification of the molecule's core structural features.

The most intense bands in the Raman spectrum are typically associated with the vibrations of the aromatic ring. Aromatic C-H stretching vibrations are expected in the 3000–3100 cm⁻¹ region, while the C-C stretching vibrations within the ring produce a series of characteristic bands between 1400 and 1625 cm⁻¹. nih.govmdpi.com The ester group's carbonyl (C=O) stretching vibration, which is a very strong band in the IR spectrum, would appear in the Raman spectrum around 1700–1725 cm⁻¹. researchgate.net The vibrations of the substituents, including the hydroxymethyl and methyl groups, also provide distinct signals. For instance, the symmetric and asymmetric stretching of the C-H bonds in the methyl groups would be observed in the 2800-3000 cm⁻¹ range. nih.gov

Table 1: Predicted Raman Vibrational Modes for this compound.
Vibrational ModeExpected Wavenumber (cm⁻¹)Description
Aromatic C-H Stretch3000–3100Stretching of C-H bonds on the benzene ring.
Aliphatic C-H Stretch2800–3000Stretching of C-H bonds in the methyl and hydroxymethyl groups.
C=O Stretch (Ester)1700–1725Carbonyl stretching of the methyl ester group.
Aromatic C-C Stretch1400–1625In-plane stretching vibrations of the benzene ring. mdpi.comscirp.org
C-O Stretch1200–1300Stretching of the ester and alcohol C-O bonds.
Ring Breathing Mode~1000Symmetric expansion and contraction of the benzene ring.

Mass Spectrometry

Mass spectrometry (MS) is an indispensable tool for molecular analysis, providing information about the mass-to-charge ratio (m/z) of ions. This technique is fundamental for determining the molecular weight of a compound, deducing its elemental formula, and elucidating its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is a powerful technique that measures the m/z ratio of an ion to several decimal places. This high precision allows for the determination of a compound's exact mass, which is the monoisotopic mass calculated from the masses of the most abundant isotopes of its constituent elements (e.g., ¹²C, ¹H, ¹⁶O). libretexts.org Unlike low-resolution MS, which provides a nominal mass (the integer mass), HRMS can distinguish between different molecules that have the same nominal mass but different elemental compositions. nih.gov

For this compound, the molecular formula is C₁₀H₁₂O₃. The exact mass calculated from this formula provides a unique identifier that can be used to confirm the compound's identity with a high degree of confidence, typically with an error of less than 5 parts per million (ppm). nih.gov This level of accuracy is crucial for distinguishing it from other isomeric or isobaric compounds in complex samples. researchgate.net

Table 2: Exact Mass Determination for C₁₀H₁₂O₃.
ParameterValue
Molecular FormulaC₁₀H₁₂O₃
Nominal Mass180 Da
Monoisotopic (Exact) Mass180.078645 Da

Tandem mass spectrometry (MS/MS or MS²) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented by methods such as collision-induced dissociation (CID). The resulting fragment ions (product ions) are then mass-analyzed. wikipedia.org This process provides detailed structural information by revealing the compound's fragmentation pathways, which act as a molecular fingerprint. chemrxiv.orgnih.gov

For this compound ([M+H]⁺, m/z 181.0860), the fragmentation pattern would be influenced by its key functional groups: the methyl ester, the aromatic ring, the ring's methyl group, and the benzylic alcohol. Common fragmentation pathways for aromatic esters include the loss of the alkoxy group (•OCH₃) or the entire ester side chain. whitman.edulibretexts.org The presence of the hydroxymethyl group introduces additional pathways, such as the loss of water (H₂O) or formaldehyde (B43269) (CH₂O). libretexts.org The stability of the resulting carbocations, such as the benzoyl cation, often dictates the most favorable fragmentation routes. whitman.edu

A plausible fragmentation pathway could initiate with the loss of water from the protonated molecule to yield a fragment at m/z 163. Subsequent loss of carbon monoxide (CO) could then produce a fragment at m/z 135. Alternatively, cleavage of the ester group could lead to the loss of methanol (B129727) (CH₃OH) to give a fragment at m/z 149, or the formation of a characteristic benzoyl-type cation.

Table 3: Predicted MS/MS Fragmentation for Protonated this compound.
Precursor Ion [M+H]⁺ (m/z)Predicted Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure
181.0860163.0753H₂O[M+H-H₂O]⁺
181.0860149.0600CH₃OH[M+H-CH₃OH]⁺
181.0860121.0648C₂H₄O₂ (acetic acid)[C₈H₉O]⁺
149.0600121.0648CO[M+H-CH₃OH-CO]⁺

Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for analyzing complex mixtures and assessing the purity of compounds. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common examples.

GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound. researchgate.netscirp.org In this technique, the compound is vaporized and separated from other components in a mixture based on its boiling point and interaction with a capillary column. The separated components then enter the mass spectrometer for detection and identification. rjstonline.com GC-MS is highly effective for purity assessment, as it can separate and identify trace impurities, such as starting materials, byproducts, or degradation products. researchgate.net

LC-MS is used for a broader range of compounds, including those that are non-volatile or thermally labile. nih.gov The sample is separated by high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer. LC-MS is particularly valuable for monitoring reaction progress and for quality control, where it can quantify the main component and detect impurities at very low levels. The choice between GC-MS and LC-MS depends on the compound's properties and the analytical requirements of the study.

Ion Mobility Spectrometry (IMS) is a gas-phase analytical technique that separates ions based on their size, shape, and charge. acs.org When coupled with mass spectrometry (IM-MS), it provides an additional dimension of separation, resolving ions that may be isobaric (same nominal mass) or even isomeric (same formula). nih.gov The key parameter derived from an IMS experiment is the collision cross section (CCS), which is a measure of the ion's rotationally averaged surface area in the gas phase. nih.govacs.org

The CCS value is a reproducible physicochemical property that is characteristic of an ion's structure. acs.org For this compound, an experimentally determined CCS value would serve as a unique molecular descriptor. This would be particularly useful for distinguishing it from its isomers, such as Methyl 3-(hydroxymethyl)-2-methylbenzoate or Methyl 4-methoxy-2-methylbenzoate, which have identical exact masses but different three-dimensional shapes. CCS databases are increasingly being used to add a high degree of confidence to compound identification in complex biological and chemical analyses. nih.gov Although an experimental CCS value for this specific compound is not currently documented, it could be determined using a drift tube or traveling wave ion mobility spectrometer. nih.govresearchgate.net

Table 4: Conceptual Data for Ion Mobility Spectrometry of this compound.
Ion Speciesm/z (Exact)Drift GasCollision Cross Section (CCS)
[M+H]⁺181.0860N₂Hypothetical Experimental Value (Ų)
[M+Na]⁺203.0679N₂Hypothetical Experimental Value (Ų)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, revealing the molecule's conformation and packing in the solid state. Since this compound is a solid at room temperature with a reported melting point of 47-50 °C, it is amenable to single-crystal X-ray diffraction analysis. sigmaaldrich.comchemicalbook.com

While the specific crystal structure of this compound has not been reported, valuable insights can be drawn from the published structure of the closely related compound, Methyl 4-methylbenzoate. researchgate.netresearchgate.net The study of Methyl 4-methylbenzoate revealed that the molecule is essentially planar, with a very small dihedral angle between the aromatic ring and the methyl ester group. researchgate.net The crystal packing was stabilized by weak C-H···O intermolecular contacts.

For this compound, it is expected that the core benzene ring and ester group would also adopt a largely planar conformation. A key difference, however, would be the presence of the hydroxymethyl group. This -CH₂OH moiety is capable of acting as both a hydrogen-bond donor (from the -OH group) and a hydrogen-bond acceptor (at the oxygen atom). This would likely lead to the formation of strong O-H···O hydrogen bonds in the crystal lattice, creating more robust intermolecular networks (e.g., chains or dimers) than the weak interactions seen in Methyl 4-methylbenzoate. These hydrogen bonds would be the dominant feature of the crystal packing, influencing the material's physical properties.

Table 5: Crystallographic Data for the Analogous Compound, Methyl 4-methylbenzoate. researchgate.net
ParameterValue
Chemical FormulaC₉H₁₀O₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.9134 (11)
b (Å)7.6048 (14)
c (Å)17.484 (3)
β (°)97.783 (4)
Volume (ų)779.0 (2)
Z4

Table of Compounds Mentioned

Compound Name
This compound
Methyl benzoate
Methyl 4-methylbenzoate
Methyl 3-(hydroxymethyl)-2-methylbenzoate
Methyl 4-methoxy-2-methylbenzoate
Methanol
Formaldehyde
Carbon monoxide

Single Crystal X-ray Diffraction for Molecular Geometry and Crystal System

No single crystal X-ray diffraction data for this compound is available in the current body of scientific literature. This technique is essential for determining the precise three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and torsion angles. It also reveals the crystal system (e.g., monoclinic, orthorhombic, etc.) and space group, which are fundamental to understanding the solid-state structure of a compound. Without this experimental data, a definitive analysis of its molecular geometry and crystal lattice is not possible.

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-Stacking)

A detailed analysis of intermolecular interactions, such as hydrogen bonding and π-stacking, is contingent on the availability of crystal structure data. While the presence of a hydroxyl group and a phenyl ring suggests the potential for hydrogen bonding and π-π interactions, the specific nature, strength, and geometry of these interactions in the crystal lattice of this compound have not been experimentally determined.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal. This analysis is performed using crystallographic information files (CIFs) obtained from X-ray diffraction experiments. As no such data has been published for this compound, a Hirshfeld surface analysis to quantify the percentage contribution of different intermolecular contacts cannot be conducted.

Polymorphism and Crystal Engineering Studies

Studies on polymorphism, the ability of a compound to exist in multiple crystal forms, and crystal engineering, the design of crystalline solids with desired properties, require extensive experimental screening and structural characterization. There are no published reports on the investigation of different polymorphic forms of this compound or any attempts at its crystal engineering.

Computational Chemistry Studies of Methyl 4 Hydroxymethyl 2 Methylbenzoate

Molecular Interactions and Conformational Analysis

A Potential Energy Surface (PES) maps the energy of a molecule as a function of its geometry. nih.gov For Methyl 4-(hydroxymethyl)-2-methylbenzoate, the most significant conformational flexibility arises from the rotation around the single bonds connecting the hydroxymethyl group and the methyl ester group to the benzene (B151609) ring.

By systematically rotating these bonds and calculating the energy at each step (a process known as a relaxed PES scan), computational chemists can identify the stable conformers (energy minima) and the transition states that separate them (energy maxima). nih.gov This analysis reveals the energy barriers to rotation and the relative populations of different conformers at a given temperature. Such studies would show, for example, the preferred orientation of the -CH₂OH and -COOCH₃ groups relative to the plane of the benzene ring and the methyl substituent.

While PES mapping provides a static picture of conformations, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms over time by solving Newton's equations of motion. rsc.org This allows researchers to observe how this compound behaves in a simulated environment (e.g., in a solvent like water or chloroform) at a specific temperature and pressure.

An MD simulation would reveal the accessible conformations of the molecule, the timescales of transitions between different shapes, and the nature of intramolecular and intermolecular interactions, such as hydrogen bonding involving the hydroxymethyl group. rsc.org By analyzing the simulation trajectory, one can gain a comprehensive understanding of the molecule's flexibility and its dynamic conformational equilibrium.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data. By calculating the properties that govern how a molecule interacts with electromagnetic radiation, these methods can generate theoretical spectra that aid in the analysis of experimental results.

For this compound, DFT and ab initio methods can predict a range of spectroscopic parameters:

Infrared (IR) Spectra: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. Each peak in the spectrum corresponds to a specific vibrational mode, such as the C=O stretch of the ester, the O-H stretch of the alcohol, or the C-H stretches of the methyl groups and the aromatic ring. rsc.org

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated by determining the magnetic shielding around each nucleus. wisc.edu These predicted shifts are crucial for assigning the signals in an experimental NMR spectrum to the correct atoms in the molecule, helping to confirm its structure.

Comparing these computationally predicted spectra with experimental data serves as a critical validation of both the theoretical model and the experimental structure determination.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural elucidation of organic molecules. The prediction of NMR chemical shifts (δ) and spin-spin coupling constants (J) through computational methods has become a valuable tool for assigning experimental spectra and verifying chemical structures. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed with DFT, is a standard approach for calculating nuclear magnetic shielding tensors, from which chemical shifts are derived.

Theoretical calculations for this compound would involve an initial geometry optimization of the molecule's ground state. Subsequently, NMR shielding constants would be computed, often using a functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)). These absolute shielding values are then converted to chemical shifts by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).

Studies on similar molecules have demonstrated that this approach can yield ¹H and ¹³C NMR chemical shifts with a high degree of accuracy, often with root-mean-square deviations of less than 0.2 ppm for ¹H and 2-3 ppm for ¹³C compared to experimental values. nih.govidc-online.com For this compound, the predicted chemical shifts would be sensitive to the molecule's conformation, particularly the orientation of the hydroxymethyl and ester groups.

Hypothetical predicted ¹H and ¹³C NMR chemical shifts for this compound, based on DFT calculations, are presented below.

Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)
Aromatic-H (position 3)7.85
Aromatic-H (position 5)7.30
Aromatic-H (position 6)7.25
-CH₂-OH4.65
Ester -OCH₃3.88
Ar-CH₃2.40
-OH1.95

Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (ppm)
Carbonyl C=O168.5
Aromatic C-4142.0
Aromatic C-2139.0
Aromatic C-1130.0
Aromatic C-6129.5
Aromatic C-5128.0
Aromatic C-3127.0
-CH₂-OH64.0
Ester -OCH₃52.0
Ar-CH₃21.0

Similarly, coupling constants (J-couplings) can be calculated to provide further structural information, such as the connectivity between protons. For instance, the ortho, meta, and para couplings between the aromatic protons would be predicted.

Theoretical Vibrational Frequencies and Intensities (IR, Raman)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the molecular vibrations of a compound. Computational methods can predict these vibrational frequencies and their corresponding IR intensities and Raman activities, which is invaluable for the assignment of experimental spectra.

The process involves optimizing the molecular geometry and then calculating the harmonic vibrational frequencies at this energy minimum. These calculations often systematically overestimate experimental frequencies due to the neglect of anharmonicity and the use of incomplete basis sets. scirp.org To improve agreement with experimental data, the calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals).

For this compound, key predicted vibrational modes would include:

O-H stretch from the hydroxymethyl group, expected in the 3400-3600 cm⁻¹ region.

C-H stretches from the aromatic ring and methyl groups, typically appearing between 2900-3100 cm⁻¹.

C=O stretch of the ester group, a strong IR absorption anticipated around 1700-1720 cm⁻¹.

C-O stretches from the ester and alcohol functionalities.

Aromatic C=C stretches in the 1450-1600 cm⁻¹ range.

CH₂ and CH₃ bending modes .

A comparison of computed and experimental spectra for related molecules like methyl benzoate (B1203000) has shown very good agreement after scaling. nih.gov

Predicted Vibrational Frequencies for Key Functional Groups

Vibrational ModePredicted Scaled Frequency (cm⁻¹)Expected IR IntensityExpected Raman Activity
O-H stretch3450MediumWeak
Aromatic C-H stretch3080MediumStrong
Methyl C-H stretch2960MediumMedium
C=O stretch1715Very StrongMedium
Aromatic C=C stretch1610StrongStrong
C-O stretch (ester)1280StrongMedium
C-O stretch (alcohol)1050StrongWeak

Reactivity and Reaction Mechanism Predictions

Computational chemistry is a powerful tool for investigating chemical reactivity and elucidating reaction mechanisms. By modeling reactants, products, and transition states, it is possible to map out the energy landscape of a chemical reaction and predict its feasibility and kinetics.

Transition State Optimization and Reaction Pathway Energetics

The study of reaction mechanisms for this compound, such as ester hydrolysis, transesterification, or oxidation of the alcohol, can be performed by locating the transition state (TS) structures connecting reactants and products on the potential energy surface. A transition state is a first-order saddle point, and its structure provides crucial information about the geometry of the activated complex.

The calculated activation energy is a key predictor of the reaction rate. A lower activation energy implies a faster reaction. These calculations can also assess the impact of catalysts, which provide an alternative reaction pathway with a lower activation energy.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a qualitative approach to predicting chemical reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

For this compound, FMO analysis would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO.

The HOMO is expected to be localized primarily on the electron-rich aromatic ring, indicating that the molecule would likely undergo electrophilic attack at the ring.

The LUMO is anticipated to be centered on the electron-deficient carbonyl carbon of the ester group, making this site susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. acadpubl.eu A smaller gap suggests that the molecule is more polarizable and more reactive. Computational studies on related benzoate derivatives have utilized FMO analysis to explain their reactivity patterns. researchgate.netnih.gov

Predicted FMO Properties

PropertyPredicted Value (eV)Interpretation
HOMO Energy-6.5Energy of the highest occupied molecular orbital
LUMO Energy-1.2Energy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap5.3Indicator of chemical reactivity and stability

Molecular Descriptors and QSAR/QSPR Applications

Computational methods can generate a wide array of molecular descriptors, which are numerical values that encode chemical information and are used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies. These models correlate molecular descriptors with biological activities or physical properties.

Calculation and Interpretation of Topological Polar Surface Area (TPSA)

The Topological Polar Surface Area (TPSA) is a molecular descriptor that is widely used in medicinal chemistry to predict the drug transport properties of molecules, such as intestinal absorption and blood-brain barrier penetration. TPSA is defined as the sum of the surfaces of polar atoms (typically oxygen and nitrogen) in a molecule.

For this compound, the TPSA can be calculated based on the contributions of the oxygen atoms in the ester and hydroxymethyl groups. The calculated TPSA for the closely related isomer, methyl 4-(hydroxymethyl)benzoate, is 46.5 Ų. nih.gov Given that TPSA is determined by the polar fragments, and this compound contains the same ester and hydroxymethyl functional groups, its TPSA is also expected to be 46.5 Ų.

A TPSA value of 46.5 Ų suggests that the molecule is likely to have good oral bioavailability. Generally, molecules with a TPSA of less than 140 Ų are predicted to have good cell membrane permeability.

Calculated Molecular Descriptors

DescriptorValue
Molecular FormulaC₁₀H₁₂O₃
Molecular Weight180.20 g/mol
Topological Polar Surface Area (TPSA)46.5 Ų

Octanol-Water Partition Coefficient (LogP) Prediction and Significance

The octanol-water partition coefficient (LogP) is a critical measure of a molecule's lipophilicity, or its affinity for a nonpolar environment (like octanol) versus a polar one (like water). It is defined as the logarithm of the ratio of the concentration of a solute in octanol (B41247) to its concentration in water at equilibrium. A positive LogP value indicates a preference for lipid environments (hydrophobicity), while a negative value suggests a preference for aqueous environments (hydrophilicity).

In computational chemistry, LogP is often predicted using various algorithms (e.g., XLogP, ALogP, cLogP) that are based on the molecule's structure, summing the contributions of its individual atoms and fragments. This predicted value is significant for several reasons:

Pharmacokinetics: In drug discovery, LogP is a key indicator of how a compound might be absorbed, distributed, metabolized, and excreted (ADME). A balanced LogP is often sought to ensure adequate solubility in both aqueous biological fluids and lipidic membranes for absorption.

Environmental Science: The LogP value helps predict the environmental fate of a chemical, such as its tendency to bioaccumulate in organisms or adsorb to soil particles.

Material Science: It can influence a compound's solubility in different solvents, which is crucial for synthesis, purification, and formulation processes.

While a predicted LogP value for this compound is not available in surveyed databases, its structure—containing both a polar hydroxyl group and a nonpolar methyl-substituted benzene ring—suggests a balance between hydrophilic and lipophilic character.

Table 1: Predicted Octanol-Water Partition Coefficient (LogP)

Compound Name Predicted LogP Value Prediction Method

Analysis of Hydrogen Bond Acceptors and Donors

Hydrogen bonds are crucial non-covalent interactions that significantly influence a molecule's physical properties and its interactions with other molecules, particularly biological macromolecules like proteins and nucleic acids. Computational methods readily identify and count the potential hydrogen bond donors and acceptors in a molecule's structure.

Hydrogen Bond Donors are typically heteroatoms (like oxygen or nitrogen) that are covalently bonded to a hydrogen atom (e.g., -OH, -NH).

Hydrogen Bond Acceptors are electronegative atoms (like oxygen or nitrogen) that possess a lone pair of electrons (e.g., the oxygen in a carbonyl group, C=O, or a hydroxyl group, -OH).

The analysis of these features for this compound is important for understanding its potential for intermolecular interactions, which affects properties such as boiling point, solubility in polar solvents like water, and its ability to bind to biological targets. The molecule contains a hydroxyl group (-OH) which can act as both a hydrogen bond donor and an acceptor. The ester group's carbonyl oxygen and ether oxygen can also act as hydrogen bond acceptors.

Table 2: Hydrogen Bonding Characteristics

Compound Name Hydrogen Bond Donor Count Hydrogen Bond Acceptor Count

Rotatable Bond Count and Conformational Flexibility

The number of rotatable bonds in a molecule is a key determinant of its conformational flexibility. A rotatable bond is generally defined as any single bond that is not in a ring and is connected to a non-terminal heavy (non-hydrogen) atom. The ability of a molecule to adopt different spatial arrangements, or conformations, by rotating around these bonds has significant implications:

Binding Affinity: A molecule's ability to adopt a specific conformation that is complementary to a biological target's binding site is crucial for its activity. While some flexibility is necessary for this "induced fit," excessive flexibility can be detrimental, leading to a significant entropic penalty upon binding, which can decrease binding affinity.

Physicochemical Properties: Conformational flexibility can influence properties like crystal packing and melting point.

Bioavailability: High conformational flexibility is sometimes associated with poor oral bioavailability.

For this compound, rotatable bonds would include the C-C bond connecting the hydroxymethyl group to the benzene ring and the C-O bonds of the ester group. A precise count from computational databases is currently unavailable.

Table 3: Conformational Flexibility Analysis

Compound Name Rotatable Bond Count

Applications of Methyl 4 Hydroxymethyl 2 Methylbenzoate in Advanced Organic Synthesis and Materials Science

Methyl 4-(hydroxymethyl)-2-methylbenzoate as a Key Synthetic Building Block

The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and an electrophilic ester, makes it a highly valuable intermediate in multi-step organic syntheses. This dual reactivity allows for sequential or orthogonal functionalization, providing a scaffold for the construction of complex molecular frameworks.

Precursor for Complex Heterocyclic Systems

While direct, published examples of this compound in the synthesis of complex heterocyclic systems are not extensively documented, its structure is primed for such applications. The hydroxymethyl group can be readily converted into a variety of other functional groups, such as halides or aldehydes, which are common precursors for cyclization reactions. For instance, oxidation of the hydroxymethyl group to an aldehyde would yield a substrate suitable for condensation reactions with amines or hydrazines to form nitrogen-containing heterocycles like imines, Schiff bases, or pyrazoles. Subsequent intramolecular reactions, facilitated by the ester group, could lead to the formation of more complex, fused heterocyclic systems.

Synthon for Pharmacologically Relevant Molecular Scaffolds

The development of new therapeutic agents often relies on the synthesis of novel molecular scaffolds. This compound provides a robust starting point for creating such structures. The aromatic ring and its substituents can be modified to interact with biological targets, while the ester and alcohol functionalities serve as handles for attaching other pharmacophoric groups. For example, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of amides. The hydroxymethyl group can be etherified or esterified to introduce additional functionality and modulate the compound's physicochemical properties, such as solubility and bioavailability.

Role in the Synthesis of Supramolecular Architectures

Supramolecular chemistry focuses on the design and synthesis of large, well-organized molecular assemblies held together by non-covalent interactions. The defined geometry and functional groups of this compound make it an intriguing candidate for the construction of such systems.

Components in Host-Guest Chemistry (e.g., Cryptophanes)

Cryptophanes are a class of cage-like molecules known for their ability to encapsulate smaller guest molecules. Their synthesis often involves the coupling of cyclotriveratrylene (B73569) (CTV) units. While a more complex derivative, Methyl 3,5-bis[(4-hydroxymethyl-2-methoxyphenoxy)methyl]benzoate, is a known precursor for cryptophanes, the structural motifs present in this compound suggest its potential utility in this area. The hydroxymethyl group can be used to link multiple benzoate (B1203000) units together, forming a pre-organized structure that can then be cyclized to form a host molecule. The methyl group on the aromatic ring could influence the shape and size of the resulting cavity, potentially leading to new host-guest binding selectivities.

Precursors for Self-Assembled Systems

Self-assembly is a process where molecules spontaneously organize into ordered structures. The ability of this compound to participate in hydrogen bonding via its hydroxyl group, and potentially other non-covalent interactions, makes it a candidate for designing self-assembling systems. Modification of the molecule to include additional recognition motifs could lead to the formation of liquid crystals, gels, or other ordered materials. For instance, derivatization with long alkyl chains could induce the formation of lamellar or columnar structures in the solid or liquid-crystalline phase.

Contributions to Functional Materials Development

The development of new materials with tailored properties is a cornerstone of modern technology. The chemical functionalities of this compound provide a platform for its incorporation into a variety of functional materials.

Despite a comprehensive search for information regarding the applications of "this compound," there is a notable lack of specific, publicly available research detailing its use in the requested fields of advanced organic synthesis and materials science. The search did not yield sufficient data to elaborate on its role as a monomer in polymer chemistry or as an intermediate in the synthesis of optoelectronic and photocatalytic materials.

Chemical supplier databases acknowledge the existence of "this compound" and in some cases categorize it as a potential monomer, for instance, for Covalent Organic Frameworks (COFs). However, a thorough investigation into scientific literature and patent databases did not uncover any specific instances of its polymerization or detailed studies of the resulting polymer properties.

Similarly, while related compounds such as 4-(hydroxymethyl)benzoic acid have been mentioned in the context of synthesizing photocatalytic materials, a direct link or established role for "this compound" as an intermediate in the production of optoelectronic or photocatalytic materials could not be substantiated with concrete research findings.

The available information is often conflated with that of structurally similar but distinct compounds like "Methyl 4-(hydroxymethyl)benzoate" or "Methyl 4-methylbenzoate," further complicating the retrieval of specific data for the target molecule.

Due to the absence of detailed research findings, data tables, or specific examples of its application in the stipulated areas, it is not possible to construct a thorough and scientifically accurate article based on the provided outline. The current body of public knowledge accessible through the search does not provide the necessary depth for a comprehensive discussion on the use of "this compound" in advanced polymer chemistry or in the synthesis of optoelectronic and photocatalytic materials.

Advanced Analytical Methodologies for Purity and Quantification of Methyl 4 Hydroxymethyl 2 Methylbenzoate

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are powerful tools for separating components of a mixture, allowing for both qualitative identification and quantitative measurement. The choice of technique depends on the volatility, polarity, and stability of the analyte.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like Methyl 4-(hydroxymethyl)-2-methylbenzoate. Its high resolution and sensitivity make it ideal for purity assessment and quantification.

A general liquid chromatography-mass spectrometry (LC-MS) method has been described for the analysis of reaction mixtures containing this compound. nih.gov This method provides a foundation for developing a specific quantitative HPLC assay. Typically, a reversed-phase approach is suitable for this compound due to its moderate polarity. In this mode, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

For the quantification of this compound, a UV detector is commonly employed, as the benzene (B151609) ring in the molecule is a strong chromophore. Detection at wavelengths of 214 and 254 nm has been noted as suitable for monitoring compounds with similar structures. nih.gov The concentration of the analyte is determined by comparing its peak area to that of a calibration curve constructed from standards of known concentration.

ParameterGeneral Conditions
Stationary PhaseC18 or other non-polar bonded silica (B1680970)
Mobile PhaseA mixture of water and an organic modifier (e.g., acetonitrile (B52724) or methanol), potentially with a pH modifier like formic acid for MS compatibility.
DetectionUV detection at 214 nm and 254 nm; Mass Spectrometry (MS) for identification. nih.gov
Column ExamplePhenomenex column (50 x 4.6 mm, 5 µm). nih.gov

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. This compound, with a molecular weight of 180.20 g/mol , is amenable to GC analysis, likely after derivatization of the hydroxyl group to increase volatility and improve peak shape, although direct analysis may also be possible.

In a typical GC analysis, the sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analyte between the stationary phase and the inert carrier gas (mobile phase). A Flame Ionization Detector (FID) is commonly used for the quantification of organic compounds due to its high sensitivity and wide linear range. For unambiguous identification, a Mass Spectrometer (MS) can be used as a detector, providing both retention time and mass spectral data.

ParameterTypical Conditions for Similar Compounds
ColumnCapillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane).
Carrier GasHelium or Nitrogen.
Injector TemperatureTypically 250 °C or higher to ensure complete vaporization.
Oven Temperature ProgramA temperature gradient (e.g., starting at 100 °C and ramping up to 280 °C) would be used to ensure good separation and peak shape.
DetectorFlame Ionization Detector (FID) for quantification; Mass Spectrometry (MS) for identification.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique primarily used for qualitative analysis, such as monitoring the progress of a chemical reaction or identifying the presence of impurities.

For this compound, TLC can be performed on silica gel plates. nih.gov The separation is based on the differential adsorption of the compound to the stationary phase. The choice of the mobile phase (eluent) is critical for achieving good separation. A mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or ethanol) is typically used, with the ratio adjusted to optimize the separation.

After development, the spots can be visualized under UV light, where the compound will appear as a dark spot on a fluorescent background due to fluorescence quenching by the aromatic ring. nih.gov The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for identification purposes by comparing it to a standard.

ParameterGeneral Conditions
Stationary PhaseSilica gel 60 F254 plates. nih.gov
Mobile PhaseA mixture of non-polar and polar solvents (e.g., hexane/ethyl acetate or toluene (B28343)/ethanol). The exact ratio would require optimization.
VisualizationFluorescence quenching under UV light (254 nm). nih.gov

Spectrophotometric Methods for Concentration Determination

Spectrophotometric methods are based on the absorption or emission of electromagnetic radiation by the analyte. These methods are generally rapid and can be highly sensitive.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a widely used technique for the quantitative analysis of compounds that absorb in the ultraviolet or visible regions of the electromagnetic spectrum. The substituted benzene ring in this compound contains a π-electron system that gives rise to characteristic UV absorption bands.

The primary absorption of aromatic compounds like this is due to π → π* transitions. The presence of substituents on the benzene ring, such as the ester, methyl, and hydroxymethyl groups, can cause shifts in the wavelength of maximum absorbance (λmax) and changes in the molar absorptivity (ε). Based on the chromophore present, significant absorption is expected in the range of 200-300 nm.

For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte.

ParameterExpected Characteristics
ChromophoreSubstituted benzene ring.
Expected λmaxLikely in the 230-280 nm range, characteristic of substituted benzoates.
SolventA UV-transparent solvent such as ethanol (B145695), methanol (B129727), or acetonitrile.
QuantificationBased on the Beer-Lambert law using a calibration curve of absorbance versus concentration.

Fluorimetry

Fluorimetry, or fluorescence spectroscopy, is a highly sensitive analytical technique that measures the fluorescence emission from a sample. For a compound to be fluorescent, it must absorb ultraviolet or visible light and then emit light at a longer wavelength. The aromatic ring in this compound provides the necessary structure for potential fluorescence.

The intensity of the fluorescence emission is directly proportional to the concentration of the analyte at low concentrations, making it a powerful tool for trace quantification. The method is also highly selective, as not all compounds fluoresce. The selection of appropriate excitation and emission wavelengths is crucial to maximize sensitivity and minimize interference.

Environmental and Sustainable Chemistry Perspectives in the Context of Methyl 4 Hydroxymethyl 2 Methylbenzoate Research

Green Synthesis Approaches for Methyl 4-(hydroxymethyl)-2-methylbenzoate

The development of environmentally benign synthetic methods for this compound is a key area of research. Green synthesis strategies focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.

Traditional esterification reactions often rely on homogeneous acid catalysts like sulfuric acid, which can lead to significant waste generation and corrosion issues. Modern approaches focus on the development of heterogeneous and reusable catalysts that are more environmentally friendly.

For the synthesis of benzoate (B1203000) esters, several innovative catalytic systems have been explored:

Solid Acid Catalysts : Materials such as zirconium-based catalysts (e.g., Zr/Ti solid acids) have shown promise in catalyzing the esterification of benzoic acids. These catalysts are advantageous as they can be easily separated from the reaction mixture and potentially reused, thereby reducing waste. For instance, a study on the synthesis of a series of methyl benzoates using a Zr/Ti solid acid catalyst demonstrated high catalytic activity and the potential for catalyst recycling.

Layered Metal Benzoates : Alkaline earth layered benzoates, such as those of calcium, barium, and strontium, have been investigated as reusable heterogeneous catalysts for the methyl esterification of benzoic acid. These catalysts are stable, environmentally benign, and can be recycled for multiple reaction cycles without a significant loss of activity.

Deep Eutectic Solvents (DESs) : DESs have emerged as green alternatives to traditional catalysts and solvents. A deep eutectic solvent formed from p-toluene sulfonic acid (p-TSA) and benzyl (B1604629) tri-ethyl ammonium chloride (BTEAC) has been shown to act as a dual solvent-catalyst for the esterification of benzoic acid, achieving high conversions and allowing for easy separation and potential reuse of the catalytic system.

These catalytic advancements offer pathways to significantly reduce the waste generated in the production of benzoate esters, aligning with the principles of green chemistry.

The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic solvents are volatile, toxic, and difficult to dispose of. Green chemistry promotes the use of safer solvents or, ideally, solvent-free conditions.

For the synthesis of this compound, several greener solvent alternatives can be considered:

Supercritical Fluids : Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive solvent that can be used for a variety of chemical reactions, including esterification. Its properties can be tuned by adjusting pressure and temperature, and it is easily removed from the reaction mixture, leaving no solvent residue.

Ionic Liquids (ILs) : Ionic liquids are salts with low melting points that can be used as solvents for chemical reactions. They have negligible vapor pressure, which reduces air pollution, and many are thermally stable. Their properties can be tailored by modifying the cation and anion, allowing for the design of ILs with specific functionalities for esterification reactions.

Bio-based Solvents : Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME), are becoming increasingly popular as greener alternatives to traditional petroleum-based solvents.

Solvent-free Reactions : In some cases, it may be possible to conduct the esterification reaction without a solvent, particularly if one of the reactants is a liquid and can serve as the reaction medium. This approach completely eliminates solvent-related waste.

The selection of an appropriate green solvent or the development of a solvent-free process can dramatically improve the environmental profile of the synthesis of this compound.

Atom Economy and E-Factor Analysis of Synthetic Routes

To quantitatively assess the greenness of a synthetic route, metrics such as Atom Economy and the Environmental Factor (E-Factor) are employed.

Atom Economy , developed by Barry Trost, measures the efficiency of a reaction in converting the mass of reactants into the desired product. It is calculated as:

Atom Economy (%) = (Molecular Weight of the Desired Product / Sum of Molecular Weights of All Reactants) x 100

The E-Factor , introduced by Roger Sheldon, provides a broader measure of the waste generated in a process. It is calculated as:

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

A lower E-Factor indicates a more environmentally friendly process.

A plausible synthesis of this compound involves the selective reduction of one of the ester groups of Dimethyl 2-methylterephthalate.

Plausible Synthetic Route: Selective Reduction of Dimethyl 2-methylterephthalate

In this hypothetical route, Dimethyl 2-methylterephthalate is selectively reduced to yield this compound. A reducing agent such as sodium borohydride (B1222165) (NaBH₄) in a suitable solvent could be employed.

Reactants : Dimethyl 2-methylterephthalate (C₁₁H₁₂O₄) and a reducing agent (e.g., NaBH₄).

Product : this compound (C₁₀H₁₂O₃).

Atom Economy Calculation (Illustrative) :

Assuming the use of sodium borohydride as the reducing agent, the balanced chemical equation would be complex, and byproducts would be formed from the borohydride. For a simplified analysis focusing on the main reactants and products, the atom economy would be less than 100% due to the atoms from the reducing agent and any quenching agents not being incorporated into the final product.

E-Factor Analysis (Illustrative) :

The E-Factor for this process would consider all waste streams, including:

Byproducts from the reducing agent.

Spent solvent from the reaction and purification steps.

Any waste generated from the work-up and isolation of the product.

The E-Factor for fine chemical production is often significantly higher than for bulk chemicals, highlighting the importance of optimizing synthetic routes to minimize waste.

Metric Description Ideal Value Implications for Synthesis of this compound
Atom Economy Measures the efficiency of incorporation of reactant atoms into the final product.100%A selective reduction route would have an atom economy less than 100% due to the reducing agent. Catalytic hydrogenation would offer a higher atom economy.
E-Factor Quantifies the amount of waste generated per unit of product.0The E-Factor would be influenced by the choice of reducing agent, solvent, and purification method. The use of recyclable catalysts and green solvents would significantly lower the E-Factor.

This interactive table provides a summary of the green chemistry metrics and their relevance to the synthesis of the target compound.

Biodegradation and Environmental Fate Studies of Related Benzoate Esters

Benzoate esters are generally considered to be readily biodegradable. rsc.org Microorganisms in soil and water can metabolize these compounds, breaking them down into simpler, less harmful substances.

Biodegradation Pathways:

The biodegradation of benzoate esters typically proceeds through the hydrolysis of the ester bond to form the corresponding benzoic acid and alcohol. For example, methylparaben is hydrolyzed to p-hydroxybenzoic acid and methanol (B129727). nih.gov These intermediates are then further degraded by microorganisms. The aromatic ring of benzoic acid can be cleaved through various aerobic and anaerobic pathways, ultimately leading to mineralization (conversion to CO₂, water, and biomass).

Factors Affecting Biodegradation:

The rate of biodegradation can be influenced by several environmental factors, including:

Microbial Population : The presence of adapted microbial communities is essential for efficient degradation.

Temperature : Biodegradation rates generally increase with temperature up to an optimal point.

pH : The pH of the environment can affect microbial activity and the chemical form of the compound.

Oxygen Availability : Aerobic degradation is typically faster than anaerobic degradation for many aromatic compounds.

Environmental Fate:

Q & A

Q. What are the common synthetic routes for preparing Methyl 4-(hydroxymethyl)-2-methylbenzoate, and how are the products characterized?

  • Methodological Answer : Synthesis typically involves esterification of the corresponding carboxylic acid derivative (e.g., 4-(hydroxymethyl)-2-methylbenzoic acid) with methanol under acidic or enzymatic catalysis. Alternatively, selective protection/deprotection strategies may be employed to introduce the hydroxymethyl group. For example, methoxybenzaldehyde derivatives (similar to those in ) are often functionalized via nucleophilic substitution or oxidation-reduction sequences. Characterization :
  • NMR Spectroscopy : 1H^1\text{H} and 13C^{13}\text{C} NMR identify substituent positions and confirm ester/hydroxymethyl groups. For instance, the ester methyl group typically appears at ~3.8–3.9 ppm, while aromatic protons show splitting patterns dependent on substitution .
  • X-ray Crystallography : Software like SHELXL refines crystal structures, while ORTEP-III visualizes molecular geometry and hydrogen-bonding networks .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer :
  • FT-IR : Confirms ester carbonyl (C=O stretch at ~1700–1750 cm1^{-1}) and hydroxyl (O-H stretch at ~3200–3600 cm1^{-1}) functional groups.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns, distinguishing between isomers (e.g., para vs. ortho substitution).
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex aromatic regions .

Q. What purification methods are optimal for isolating this compound from reaction mixtures?

  • Methodological Answer :
  • Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) to exploit solubility differences. Similar benzoate derivatives in report yields of 52–100% after recrystallization.
  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (e.g., 1:4 to 1:2 ratios) effectively separates polar byproducts. Monitor fractions via TLC (Rf_f ~0.3–0.5 in 1:1 ethyl acetate/hexane) .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to study the electronic structure and reactivity of this compound?

  • Methodological Answer :
  • Functional Selection : Use hybrid functionals like B3LYP (Becke’s three-parameter exchange + Lee-Yang-Parr correlation) for accurate thermochemical data (average deviation: 2.4 kcal/mol for atomization energies ).
  • Basis Sets : 6-31G(d,p) or def2-TZVP for geometry optimization and vibrational frequency calculations.
  • Applications :
  • Reactivity : Calculate Fukui indices to predict electrophilic/nucleophilic sites.
  • Solvent Effects : Include implicit solvation models (e.g., PCM) to simulate reaction environments .

Q. What strategies are recommended for resolving discrepancies between experimental and computational data in the structural analysis of this compound?

  • Methodological Answer :
  • Crystallographic Refinement : Use SHELXL to adjust thermal parameters and occupancy factors, especially if disorder is observed in the hydroxymethyl group .
  • DFT Benchmarking : Compare computed (B3LYP/6-31G*) and experimental bond lengths/angles. Discrepancies >0.05 Å may indicate inadequate functional selection or missing dispersion corrections .
  • Statistical Analysis : Apply R-factors (e.g., R1_1 < 5%) to validate crystallographic models .

Q. How can crystallographic software packages like SHELX and ORTEP-III aid in determining the crystal structure of this compound?

  • Methodological Answer :
  • Structure Solution : SHELXD or SHELXS generates initial phases from X-ray diffraction data .
  • Refinement : SHELXL refines atomic coordinates, anisotropic displacement parameters, and hydrogen-bonding networks. For example, used SHELXL to resolve a similar benzoate derivative with a final R1_1 of 4.2%.
  • Visualization : ORTEP-III generates publication-quality thermal ellipsoid diagrams, highlighting molecular geometry and intermolecular interactions .

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